(E)-3-(4-Methylphenoxy)prop-2-enoic acid
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Overview
Description
(E)-3-(4-Methylphenoxy)prop-2-enoic acid is an organic compound characterized by the presence of a phenoxy group substituted with a methyl group at the para position and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Methylphenoxy)prop-2-enoic acid typically involves the reaction of 4-methylphenol with an appropriate propenoic acid derivative under specific conditions. One common method is the esterification of 4-methylphenol with acryloyl chloride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Methylphenoxy)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of 4-methylphenoxyacetic acid or 4-methylphenoxyacetone.
Reduction: Formation of 3-(4-methylphenoxy)propanoic acid.
Substitution: Formation of various substituted derivatives, such as 4-nitro-3-(4-methylphenoxy)prop-2-enoic acid.
Scientific Research Applications
(E)-3-(4-Methylphenoxy)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-Methylphenoxy)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with similar structural features but different substituents.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another structurally related compound with potential biological activities.
Uniqueness
(E)-3-(4-Methylphenoxy)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both phenoxy and propenoic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(4-methylphenoxy)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFCOGFCUVEICN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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